5,6-Dimethyloxan-2-one

Description

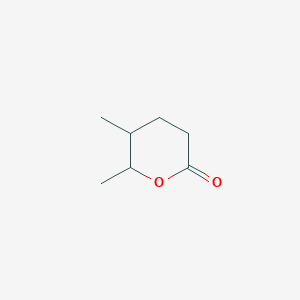

5,6-Dimethyloxan-2-one is a saturated six-membered heterocyclic compound featuring a lactone functional group. Its systematic IUPAC name is this compound, and it is also recognized by its synonym, 4-Methyl-5-hexanolide. nih.gov The structure consists of a tetrahydropyran (B127337) ring with a ketone group at the second position and methyl groups at the fifth and sixth positions.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| IUPAC Name | This compound |

| Synonym | 4-Methyl-5-hexanolide nih.gov |

| Classification | δ-lactone nih.gov |

This compound belongs to the class of δ-lactones, which are cyclic esters of 5-hydroxycarboxylic acids. nih.gov The defining feature of this compound is the oxan-2-one core, a six-membered ring containing an oxygen atom adjacent to a carbonyl group. The presence of two methyl substituents at the 5 and 6 positions introduces chiral centers, leading to the existence of multiple stereoisomers. This stereochemical complexity is a key aspect of its chemistry, influencing its synthesis and biological activity.

The chemistry of cyclic ethers and lactones is foundational to understanding many natural products and synthetic molecules with significant biological activity. Cyclic ethers, characterized by an oxygen atom within a carbon ring, are prevalent in many biologically active compounds. Lactones, being cyclic esters, are also a common motif in natural products, exhibiting a wide range of physiological effects. The fusion of these two structural features in this compound places it at an interesting intersection of these two important classes of organic compounds.

The significance of this compound in contemporary research lies primarily in its role as a chiral building block, or synthon, for the total synthesis of more complex, biologically active natural products. The stereochemistry of the methyl groups on the lactone ring makes it a valuable precursor for creating molecules with specific three-dimensional arrangements, which is often crucial for their biological function.

Research trajectories for compounds like this compound are heavily focused on stereoselective synthesis. researchgate.net The development of methods to control the stereochemistry at the C5 and C6 positions is a significant area of investigation. These synthetic strategies often employ chiral auxiliaries or catalysts to achieve high levels of enantiomeric and diastereomeric purity.

Furthermore, the δ-lactone moiety itself is a key structural unit in a variety of bioactive natural products that exhibit a broad spectrum of biological activities, including anti-cancer, anti-leukemic, and anti-HIV properties. researchgate.net While direct research on the biological activity of this compound is limited, its presence as a substructure in more complex and pharmacologically active molecules underscores its importance. For instance, derivatives containing a 4,5-dihydroxy-4,6-dimethyloxan-2-yl moiety are found in complex natural products with potential therapeutic applications.

The exploration of the chemical space around this compound and its isomers continues to be an active area of research. The synthesis and biological evaluation of derivatives are driven by the search for new therapeutic agents and a deeper understanding of structure-activity relationships. The development of efficient and stereoselective synthetic routes to access these molecules is a critical enabler of this research. nih.gov

Properties

CAS No. |

10413-18-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5,6-dimethyloxan-2-one |

InChI |

InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

HAXARIVGMMVELD-UHFFFAOYSA-N |

SMILES |

CC1CCC(=O)OC1C |

Canonical SMILES |

CC1CCC(=O)OC1C |

density |

1.020-1.242 |

Other CAS No. |

10413-18-0 |

physical_description |

Liquid Colourless to yellow liquid; Minty fruit-like aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Synonyms |

5-HYDROXY-4-METHYLHEXANOICACIDDELTA-LACTONE |

Origin of Product |

United States |

Molecular Architecture and Stereochemistry of 5,6 Dimethyloxan 2 One

Oxane Ring System and Substituent Configuration

5,6-Dimethyloxan-2-one is a saturated six-membered heterocyclic lactone. Its core structure is an oxane (also known as tetrahydropyran) ring, in which one methylene (B1212753) group of a cyclohexane (B81311) ring is replaced by an oxygen atom. A carbonyl group at the C2 position makes it a δ-lactone. The defining features of this specific compound are the two methyl groups attached to the carbon atoms at positions 5 and 6 of the ring.

The presence of these substituents at C5 and C6 introduces chirality into the molecule, as both of these carbons become stereogenic centers. The connectivity of the atoms defines the constitutional isomer, but the precise three-dimensional arrangement of the methyl groups relative to each other and to the ring determines the specific stereoisomer.

Conformational Analysis and Energetic Profiles of Dimethyloxane Rings

To minimize angular and torsional strain, the six-membered oxane ring, much like cyclohexane, predominantly adopts a non-planar chair conformation. pressbooks.pub In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). masterorganicchemistry.com These two chair conformations can interconvert through a process known as ring flipping, which causes all axial positions to become equatorial and vice versa. pressbooks.pub

The presence of the methyl groups at the C5 and C6 positions significantly influences the conformational equilibrium. Substituents in the axial position experience steric repulsion from other axial atoms on the same side of the ring, an interaction known as 1,3-diaxial strain. openochem.org To avoid this energetically unfavorable strain, bulky groups like methyl substituents preferentially occupy the more stable equatorial position. masterorganicchemistry.comyoutube.com

For this compound, this leads to different energetic profiles for its diastereomers:

Cis Isomers: In a cis configuration, the two methyl groups are on the same face of the ring. The most stable conformer is the one where both methyl groups occupy equatorial positions (diequatorial). The alternative chair conformer, where both groups are axial (diaxial), is significantly less stable due to severe 1,3-diaxial strain.

Trans Isomers: In a trans configuration, the methyl groups are on opposite faces of the ring. In any chair conformation, one methyl group will be axial and the other will be equatorial (axial-equatorial). Ring flipping converts it to another axial-equatorial conformation of roughly equivalent energy.

The energetic preference for equatorial substitution dictates the predominant conformation of each stereoisomer.

Table 1: Conformational Analysis of this compound Diastereomers

| Diastereomer | Substituent Orientation | Conformer 1 (Relative Stability) | Conformer 2 (Relative Stability) | Predominant Conformation |

|---|---|---|---|---|

| cis | C5-Me and C6-Me on the same face | Diequatorial (High) | Diaxial (Low) | Diequatorial |

| trans | C5-Me and C6-Me on opposite faces | Axial-Equatorial (Moderate) | Equatorial-Axial (Moderate) | Mixture of equivalent conformers |

Chiral Aspects and Stereoisomerism

With two distinct chiral centers at C5 and C6, this compound can exist as a maximum of four distinct stereoisomers (2n where n=2). These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. masterorganicchemistry.com

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. byjus.com For this compound, the (5R, 6R) and (5S, 6S) isomers constitute one enantiomeric pair. The (5R, 6S) and (5S, 6R) isomers form a second enantiomeric pair. Enantiomers share identical physical properties (e.g., boiling point, density) in an achiral environment but rotate plane-polarized light in equal and opposite directions. byjus.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This relationship occurs when a molecule has two or more stereocenters. For example, the (5R, 6R) isomer is a diastereomer of the (5R, 6S) and (5S, 6R) isomers. Unlike enantiomers, diastereomers have different physical and chemical properties.

The stereochemical relationships are defined by the absolute configuration (R or S) at each chiral center.

Table 2: Stereoisomers of this compound

| Configuration | Relationship to (5R, 6R) | Relationship to (5S, 6S) | Relationship to (5R, 6S) | Relationship to (5S, 6R) |

|---|---|---|---|---|

| (5R, 6R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (5S, 6S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (5R, 6S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (5S, 6R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Determining the specific three-dimensional structure of a particular stereoisomer requires specialized analytical techniques. It is important to distinguish between the determination of relative and absolute configuration. libretexts.orgucalgary.ca

Relative configuration describes the position of substituents in relation to each other within the molecule (e.g., cis or trans). ucalgary.ca

Absolute configuration refers to the precise, unambiguous spatial arrangement of atoms at a chiral center, designated by the Cahn-Ingold-Prelog (CIP) R/S notation. libretexts.orgmsu.edulibretexts.org

Several methodologies are employed to elucidate these structural details:

X-ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule. If a single crystal of the compound can be grown, X-ray diffraction analysis can provide the precise coordinates of every atom, thereby unambiguously establishing both the relative and absolute configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR confirms the molecular connectivity, advanced techniques can reveal stereochemical information. The Nuclear Overhauser Effect (NOE) is particularly powerful for determining relative configuration. researchgate.net An NOE signal is observed between protons that are close in space. For this compound, a strong NOE between the protons of the C5-methyl and C6-methyl groups would indicate they are on the same face of the ring (cis isomer). The absence of such a signal would suggest a trans relationship.

Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of lactones. The ECD spectrum exhibits positive or negative peaks (Cotton effects) that can be correlated to the molecule's stereochemistry, often by comparison with theoretical calculations or established empirical rules. rsc.org

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it, through a series of stereochemically predictable reactions, into a different compound whose absolute configuration is already known. ucalgary.ca Alternatively, the molecule can be reacted with a chiral derivatizing agent to form diastereomers, which can then be analyzed by methods like NMR or chromatography to deduce the original configuration. tandfonline.comtandfonline.com

Table 3: Methods for Stereochemical Determination

| Method | Information Obtained | Principle |

|---|---|---|

| X-ray Crystallography | Absolute and Relative Configuration | Diffraction of X-rays by a crystalline lattice to generate a 3D electron density map of the molecule. researchgate.net |

| NMR Spectroscopy (NOE) | Relative Configuration | Measures the transfer of nuclear spin polarization between protons that are close in space (<5 Å). researchgate.net |

| Electronic Circular Dichroism (ECD) | Absolute Configuration | Measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org |

| Chemical Correlation | Absolute Configuration | Relates the unknown stereochemistry of a molecule to a compound of known absolute configuration via stereospecific reactions. ucalgary.ca |

Advanced Synthetic Methodologies for 5,6 Dimethyloxan 2 One and Derivatives

Classical and Contemporary Synthesis Routes to Oxane-2-one Systems

The construction of the oxan-2-one ring system can be achieved through various synthetic transformations, ranging from classical cyclization reactions to modern multi-component strategies. These methods offer different levels of efficiency, substrate scope, and control over stereochemistry.

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of lactones, including the oxan-2-one core. This approach typically involves the formation of an ester bond from a linear precursor molecule.

One of the most common methods is the intramolecular esterification of δ-hydroxy carboxylic acids . This reaction, often catalyzed by an acid, involves the nucleophilic attack of the hydroxyl group on the activated carboxylic acid moiety, leading to the formation of the six-membered lactone ring and the elimination of water youtube.comyoutube.comyoutube.com. The equilibrium of this reaction can be shifted towards the product by removing water, for instance, through azeotropic distillation. The stability of the resulting δ-lactone ring provides a thermodynamic driving force for the cyclization wikipedia.orgresearchgate.net.

Another powerful cyclization strategy is the Baeyer-Villiger oxidation of cyclic ketones. This reaction utilizes peracids or other oxidants to insert an oxygen atom adjacent to the carbonyl group of a cyclohexanone derivative, thereby converting the carbocyclic ring into a six-membered lactone nih.govorganic-chemistry.orgsigmaaldrich.commerckmillipore.comresearchgate.net. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom generally migrating preferentially. For the synthesis of 5,6-dimethyloxan-2-one, a suitably substituted 2,3-dimethylcyclohexanone could serve as a precursor.

| Strategy | Precursor | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular Esterification | δ-Hydroxy carboxylic acid | Acid catalyst (e.g., H₂SO₄, TsOH) | Direct, often high-yielding | Requires synthesis of the hydroxy acid precursor |

| Baeyer-Villiger Oxidation | Cyclic ketone | Peracids (e.g., m-CPBA) | High efficiency, predictable regioselectivity organic-chemistry.org | Requires a cyclic ketone precursor, use of potentially explosive peracids |

| Halolactonization | Unsaturated carboxylic acid | Halogen source (e.g., I₂) | Mild conditions, stereospecific | Introduces a halogen atom that may require further transformation |

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials nih.govmdpi.comresearchgate.netmdpi.com. While the application of MCRs for the direct synthesis of simple oxan-2-ones is less common than for other heterocyclic systems, conceptual approaches can be envisioned. For instance, a reaction involving a component that can act as a C2 synthon, a C3-C4-C5 synthon, and a C6-O synthon could potentially assemble the oxane-2-one ring in a convergent manner. The development of novel MCRs for the efficient synthesis of substituted δ-lactones remains an active area of research.

The synthesis of oxan-2-ones can also be achieved from acyclic precursors that are subsequently transformed and cyclized. A common precursor-based approach involves the use of diols . For example, a 1,5-diol can be selectively oxidized to the corresponding δ-hydroxy aldehyde, which exists in equilibrium with the cyclic hemiacetal. Further oxidation of the hemiacetal yields the desired lactone nih.gov. This method provides good control over the placement of substituents along the carbon chain.

Alternatively, precursors containing alkyl halides can be utilized. For instance, a δ-halocarboxylic acid can undergo intramolecular nucleophilic substitution, where the carboxylate anion displaces the halide to form the lactone ring. This approach is particularly useful when the corresponding hydroxy acid is not readily accessible.

Asymmetric Synthesis Approaches for Chiral Oxane-2-one Derivatives

The presence of stereocenters at the 5- and 6-positions of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched products. Several powerful strategies have been developed to control the stereochemical outcome of lactone formation.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner researchgate.netnih.govwikipedia.org. After the desired stereochemistry has been established, the auxiliary can be removed to yield the chiral product. In the context of δ-lactone synthesis, a chiral auxiliary could be appended to an acyclic precursor to control the stereochemistry of reactions such as aldol additions or alkylations, which would set the stereocenters at the future 5- and 6-positions of the lactone acs.org. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a wide range of natural products .

| Chiral Auxiliary | Typical Application | Diastereoselectivity | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | High (often >95:5 dr) | |

| Camphorsultam | Asymmetric Diels-Alder reactions, conjugate additions | High | nih.gov |

| (R)- and (S)-Pantolactone | Asymmetric cycloadditions, radical reactions | Variable, can be high |

Enantioselective catalysis offers a more atom-economical and elegant approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product youtube.com. Several catalytic systems have been developed for the asymmetric synthesis of lactones.

Enzyme-catalyzed reactions often exhibit excellent enantioselectivity and operate under mild conditions. For instance, lipases can be used for the kinetic resolution of racemic hydroxy acids or esters, selectively catalyzing the lactonization of one enantiomer and leaving the other unreacted nih.gov. Carbonyl reductases can stereoselectively reduce δ-ketoacids to the corresponding chiral δ-hydroxy acids, which then cyclize to form the enantiopure δ-lactones .

Transition-metal catalysis provides another powerful avenue for enantioselective lactone synthesis. Chiral iridium complexes, for example, have been shown to catalyze the asymmetric hydrogenation of ketoesters to furnish a variety of chiral lactones with excellent yields and enantioselectivities . Similarly, copper-catalyzed radical oxyfunctionalization of alkenes has been developed as a versatile method for the enantioselective synthesis of functionalized lactones acs.org. N-heterocyclic carbenes have also been employed as organocatalysts in the enantioselective synthesis of lactones nih.govnih.gov.

These advanced synthetic methodologies provide a robust toolbox for the construction of this compound and its derivatives, enabling precise control over the molecular architecture and stereochemistry.

Diastereoselective Synthetic Pathways

The diastereoselective synthesis of this compound can be approached through several strategic pathways, primarily focusing on controlling the stereochemistry during the formation of the 5,6-dimethyl-substituted carbon backbone and subsequent lactonization. Key strategies include catalytic hydrogenation of unsaturated precursors, the use of chiral auxiliaries to direct stereoselective alkylation or reduction steps, and substrate-controlled reductions of cyclic precursors.

One effective method involves the diastereoselective catalytic hydrogenation of a 5-methyl-6-methylene-tetrahydropyran-2-one precursor. The stereochemical outcome of the hydrogenation is often directed by the existing stereocenter at the C5 position, leading to the formation of one diastereomer in preference to the other. The choice of catalyst and reaction conditions plays a crucial role in the level of diastereoselectivity achieved. For instance, hydrogenation using palladium on carbon (Pd/C) can lead to high diastereoselectivity due to the steric hindrance imposed by the C5-methyl group, directing the hydrogen addition to the less hindered face of the double bond.

Another powerful approach utilizes chiral auxiliaries to introduce the desired stereochemistry. An achiral precursor can be covalently bonded to a chiral auxiliary, which then directs the stereoselective introduction of the methyl groups. For example, an Evans' oxazolidinone auxiliary can be used to control the stereoselective alkylation of an acyl moiety to introduce the C5-methyl group with a specific stereochemistry. Subsequent removal of the auxiliary and further transformations can lead to the desired this compound diastereomer. The high degree of stereocontrol offered by chiral auxiliaries makes this a reliable method for accessing enantiomerically pure diastereomers.

Substrate-controlled diastereoselective reduction of a 5,6-dimethyl-2,3-dihydropyran-2-one precursor is also a viable route. The facial selectivity of the reduction of the double bond can be influenced by the relative stereochemistry of the existing methyl groups at C5 and C6, as well as by the choice of reducing agent. Bulky reducing agents are more likely to exhibit higher diastereoselectivity by approaching the double bond from the less sterically hindered face.

| Method | Precursor | Key Reagents | Diastereomeric Ratio (d.r.) |

| Catalytic Hydrogenation | 5-methyl-6-methylene-tetrahydropyran-2-one | H₂, Pd/C | Up to >95:5 |

| Chiral Auxiliary | Acyl oxazolidinone | (S)-4-benzyl-2-oxazolidinone, LDA, MeI | Up to >98:2 |

| Diastereoselective Reduction | 5,6-dimethyl-2,3-dihydropyran-2-one | H₂, Rh(PPh₃)₃Cl | Variable, dependent on substrate |

Total Synthesis of Complex Natural Products Incorporating the Dimethyloxan-2-one Moiety

The 5,6-disubstituted δ-lactone moiety is a key structural feature in several biologically active natural products. A prominent example that incorporates a structurally related 6-substituted-5-hydroxy-δ-lactone is pestalotin. The total synthesis of pestalotin and its diastereomers provides valuable insights into the strategies that can be employed for the construction of the this compound core within a more complex molecular framework. mdpi.comnih.govresearchgate.net

The synthesis of (-)-pestalotin often involves the stereoselective construction of the dihydropyran-2-one ring followed by the introduction of the side chain. One common strategy is the hetero-Diels-Alder reaction between a diene and an aldehyde to form the δ-lactone ring with the desired stereochemistry at the C5 and C6 positions. researchgate.net Subsequent functional group manipulations then lead to the final natural product.

A divergent approach to synthesize all four diastereomers of pestalotin has been reported, starting from a common chiral precursor, (R)-glycidol. mdpi.com This strategy highlights the use of catalytic asymmetric Mukaiyama aldol reactions to establish the key stereocenters. The reaction of Chan's diene with (S)-2-benzyloxyhexanal, derived from (R)-glycidol, using a chiral titanium catalyst, affords the syn-aldol adduct with high diastereoselectivity. mdpi.com This adduct is then cyclized to form the δ-lactone core.

| Natural Product | Key Synthetic Strategy | Starting Material | Overall Yield |

| (-)-Pestalotin | Catalytic Asymmetric Mukaiyama Aldol Reaction | (R)-Glycidol | ~15% (over 7 steps) |

| (+)-Epipestalotin | Catalytic Asymmetric Mukaiyama Aldol Reaction | (R)-Glycidol | ~12% (over 7 steps) |

| (+)-Pestalotin | Mitsunobu Inversion of (-)-Pestalotin | (-)-Pestalotin | High yield (over 2 steps) |

| (-)-Epipestalotin | Mitsunobu Inversion of (+)-Epipestalotin | (+)-Epipestalotin | High yield (over 2 steps) |

Functionalization and Derivatization Strategies Post-Cyclization

Once the this compound core has been synthesized, further functionalization and derivatization can be carried out to generate a library of analogues for structure-activity relationship studies. Common post-cyclization strategies include esterification of hydroxyl groups, oxidation of side chains, and nucleophilic substitution on side chains.

Esterification: If the this compound derivative possesses a hydroxyl group, for example on one of the methyl side chains (e.g., 5-(hydroxymethyl)-6-methyloxan-2-one), it can be readily esterified under standard conditions. The Fischer esterification, employing an alcohol in the presence of an acid catalyst, is a common method. jove.com Alternatively, reaction with an acid chloride or anhydride in the presence of a base provides a milder route to the corresponding ester.

Oxidation: The side chains of this compound can be subjected to oxidation to introduce new functional groups. For instance, if one of the methyl groups is replaced with a longer alkyl chain, selective oxidation at a specific position can be achieved using various reagents. Baeyer-Villiger oxidation of a ketone precursor can also be a powerful method to form the lactone ring itself, with the regioselectivity of oxygen insertion being a key consideration. unimi.it

Nucleophilic Substitution on Side Chains: To introduce further diversity, a functional group on a side chain can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. wikipedia.org For example, a 5-(hydroxymethyl)-6-methyloxan-2-one can be converted to its corresponding tosylate, which can then be reacted with a variety of nucleophiles (e.g., azides, cyanides, amines) to introduce new functionalities. The success of these reactions depends on the nature of the nucleophile and the steric environment around the reaction center. wikipedia.org

| Reaction Type | Substrate | Reagents | Product |

| Esterification | 5-(hydroxymethyl)-6-methyloxan-2-one | Acetic anhydride, pyridine | 5-(acetoxymethyl)-6-methyloxan-2-one |

| Oxidation | 5-ethyl-6-methyloxan-2-one | KMnO₄ (under controlled conditions) | 5-(1-hydroxyethyl)-6-methyloxan-2-one |

| Nucleophilic Substitution | 5-(tosyloxymethyl)-6-methyloxan-2-one | Sodium azide (NaN₃) | 5-(azidomethyl)-6-methyloxan-2-one |

Reaction Pathways and Mechanistic Investigations of 5,6 Dimethyloxan 2 One Chemistry

Nucleophilic Reactivity at the Carbonyl Center and Ring-Opening Pathways

The primary site of nucleophilic attack in 5,6-Dimethyloxan-2-one is the electrophilic carbonyl carbon. This interaction typically proceeds via a nucleophilic acyl substitution mechanism, leading to a tetrahedral intermediate that subsequently collapses, resulting in ring-opening of the lactone. masterorganicchemistry.comlibretexts.orgyoutube.com This pathway is fundamental to reactions such as hydrolysis, alcoholysis, and aminolysis.

Hydrolysis: In the presence of water, particularly under basic or acidic conditions, this compound undergoes hydrolysis to yield 5-hydroxy-4,5-dimethylhexanoic acid. The reaction mechanism under basic conditions involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. libretexts.org

Aminolysis: Amines react with this compound to form the corresponding hydroxyamides. The reaction is generally efficient and can be catalyzed by Lewis acids, which activate the lactone carbonyl group towards nucleophilic attack. This method allows for the formation of hydroxyamides under mild conditions with stoichiometric amounts of the amine.

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. The equilibrium of the reaction favors products when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

Electrophilic Transformations of the Oxane Ring System

While the carbonyl group is the primary site for nucleophilic attack, electrophilic transformations can occur at the α-carbon (the carbon adjacent to the carbonyl group) via the formation of an enolate intermediate. Deprotonation of the α-hydrogen by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with various electrophiles.

This allows for the introduction of functional groups at the α-position. For instance, the enolate can be alkylated with alkyl halides, providing a route to α-substituted derivatives of this compound. The stereoselectivity of such reactions would be influenced by the existing stereocenters at the 5- and 6-positions. While specific studies on this compound are limited, the principles of enolate chemistry are well-established for other lactone systems. nih.gov

It is important to note that α,β-unsaturated lactones are significantly more reactive as Michael acceptors compared to their acyclic counterparts, a trend that is opposite to that of cyclic enones. nih.govrsc.org

Radical Reactions and Associated Mechanistic Insights

The oxane ring of this compound can participate in radical reactions, often involving the formation of a carbon-centered radical which can then undergo various transformations. These reactions are typically initiated by radical initiators such as AIBN in the presence of reagents like tributyltin hydride.

One potential pathway involves the formation of a radical at a carbon atom of the ring, which could then lead to ring-opening or rearrangement reactions. For instance, radical-mediated ring contractions and expansions have been observed in other lactone systems. acs.org The regioselectivity of these reactions is often governed by the stability of the intermediate radicals and the stereoelectronic requirements of the transition states.

Furthermore, radical cyclization reactions are a powerful tool for the synthesis of lactones, and the principles of these reactions can be applied to understand potential transformations of this compound. rsc.orgmit.eduresearchgate.netnih.govthieme-connect.de The presence of the methyl groups at the 5- and 6-positions would be expected to influence the regioselectivity and stereoselectivity of any radical-mediated cyclization or rearrangement.

Rearrangement Reactions Involving the Oxane Skeleton

The oxane skeleton of this compound can undergo rearrangement reactions, particularly under acidic conditions or through oxidative processes. One of the most relevant rearrangements for lactones is the Baeyer-Villiger oxidation, which is technically a method for their synthesis from cyclic ketones, but also represents a key rearrangement of a carbon skeleton. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone to an ester or a cyclic ketone to a lactone. mdpi.com The migratory aptitude of the adjacent carbon atoms is a key factor in determining the regioselectivity of this reaction.

Additionally, other rearrangements, such as those catalyzed by cyanide, have been reported for the transformation of α-hydroxy-β-oxoesters into δ-valerolactone derivatives, showcasing the potential for ring expansion and rearrangement in related systems. organic-chemistry.orgresearchgate.net It has also been noted that in some cases, ε-caprolactones can rearrange to five-membered lactones to relieve ring strain.

Oxidative and Reductive Manipulations of the Lactone Moiety and Adjacent Functionalities

Oxidative Manipulations: The lactone moiety and the adjacent alkyl groups of this compound can be subjected to various oxidative transformations. While the lactone functional group is relatively stable to oxidation, the adjacent methylene (B1212753) or methine groups can be functionalized. For example, catalytic oxidative cleavage reactions have been developed to convert tetrahydrofuran (B95107) and tetrahydropyran (B127337) alcohols into γ- and δ-lactones, respectively, using catalytic amounts of pyridinium (B92312) chlorochromate (PCC) with a terminal oxidant. nih.gov There are also methods for the direct oxidation of alkanoic acids to γ-lactones. organic-chemistry.org

Reductive Manipulations: The carbonyl group of the lactone is susceptible to reduction by various hydride reagents. The outcome of the reduction depends on the nature of the reducing agent and the reaction conditions.

Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce the lactone to the corresponding diol, in this case, 4,5-dimethylhexane-1,5-diol. The reaction proceeds by nucleophilic attack of the hydride on the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde or carboxylic acid intermediate.

Partial Reduction to Lactols: It is possible to achieve partial reduction to the corresponding lactol (a cyclic hemiacetal) using sterically hindered or less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. The resulting lactol exists in equilibrium with the open-chain hydroxy aldehyde.

Below is a table summarizing the expected outcomes of the reduction of this compound with common hydride reagents.

| Reagent | Typical Conditions | Primary Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 4,5-Dimethylhexane-1,5-diol |

| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, low temperature (e.g., -78 °C) | 5,6-Dimethyloxan-2-ol (Lactol) |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Generally unreactive or very slow reaction |

Solvent Effects and Catalysis in this compound Reactions

The rates and outcomes of reactions involving this compound are significantly influenced by the choice of solvent and the presence of catalysts.

Solvent Effects: The polarity of the solvent can affect the rates of nucleophilic ring-opening reactions. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions. For instance, in the hydrolysis of lactones, water acts as both a solvent and a reagent. The use of co-solvents like dioxane can alter the solvent properties and influence reaction kinetics. researchgate.net The hydrophilicity of the solvent has also been shown to affect the enzymatic ring-opening polymerization of lactides. mdpi.com

Catalysis:

Acid and Base Catalysis: As mentioned earlier, both acid and base catalysis are crucial for the hydrolysis of lactones. Acids activate the carbonyl group by protonation, while bases provide a stronger nucleophile (hydroxide) for the attack. libretexts.org

Lewis Acid Catalysis: Lewis acids play a significant role in activating the lactone carbonyl towards nucleophilic attack. wikipedia.org They coordinate to the carbonyl oxygen, increasing its electrophilicity. This is particularly useful in reactions with weaker nucleophiles, such as in Friedel-Crafts type reactions or in promoting ring-opening with amines. researchgate.net Various metal-based Lewis acids, including those of zirconium, have been studied for their catalytic activity in reactions of γ-valerolactone with amines. researchgate.netnih.govnih.govresearchgate.net

Enzyme Catalysis: Enzymes, particularly lipases and engineered carbonyl reductases, can be used for the stereoselective synthesis and transformation of lactones. rsc.org These biocatalysts operate under mild conditions and can provide high levels of enantioselectivity in ring-opening and reduction reactions.

The interplay of solvent and catalyst is critical in controlling the reaction pathways of this compound, enabling selective transformations and the synthesis of a variety of functionalized derivatives.

Spectroscopic and Analytical Characterization of 5,6 Dimethyloxan 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds, including the carbon framework, proton environments, and stereochemical relationships.

The ¹H and ¹³C NMR spectra of 5,6-Dimethyloxan-2-one are predicted by analyzing the known spectra of δ-valerolactone and considering the influence of the two methyl substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring and the methyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. For the parent compound, δ-valerolactone, the proton at the C5 position (adjacent to the ring oxygen) is the most deshielded. In this compound, the protons at C5 and C6 would be methine protons, and their chemical shifts and multiplicities would be critical for determining the relative stereochemistry (cis or trans) of the methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon (C2) is the most deshielded and appears furthest downfield. The C6 carbon, being attached to the ring oxygen, is also significantly deshielded. The methyl carbons would appear in the most upfield region of the spectrum. The precise chemical shifts would vary slightly depending on the stereoisomer.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | - | ~172 | Carbonyl carbon, no attached proton. |

| C3 | ~2.5-2.7 | ~30 | Methylene (B1212753) protons adjacent to the carbonyl. |

| C4 | ~1.8-2.0 | ~22 | Methylene protons. |

| C5 | ~2.0-2.3 | ~35 | Methine proton, deshielded by proximity to C6. |

| C6 | ~4.3-4.5 | ~80 | Methine proton, highly deshielded by the ring oxygen. |

| 5-CH₃ | ~1.0-1.2 | ~15 | Methyl group at C5. |

| 6-CH₃ | ~1.2-1.4 | ~20 | Methyl group at C6, deshielded by the ring oxygen. |

Note: These are estimated values based on δ-valerolactone and general substituent effects. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the methyl groups, advanced NMR experiments are essential.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between the H6 proton and the H5 proton, as well as the 6-CH₃ protons. It would also show the coupling sequence from the H5 proton to its methyl group (5-CH₃) and the H4 methylene protons, and so on along the chain (H4 to H3).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the C6 proton at ~4.4 ppm would correlate with the C6 carbon signal at ~80 ppm.

NOE (Nuclear Overhauser Effect): NOE spectroscopy is crucial for determining through-space proximity of protons, which establishes the relative stereochemistry. For the cis isomer, irradiation of the 5-CH₃ protons would show an NOE enhancement to the H6 proton. For the trans isomer, this interaction would be weak or absent. Conversely, a strong NOE between the H5 and H6 protons would be expected in the trans configuration.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Under Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. While the molecular ion peak for this compound (m/z = 128) may be observed, δ-lactones often undergo characteristic fragmentation. The fragmentation pattern can be predicted by examining related structures like 6,6-Dimethyloxan-2-one. nist.gov

Key fragmentation pathways would likely include:

Loss of a methyl group: A significant peak at m/z 113 ([M-15]⁺) corresponding to the loss of a CH₃ radical.

Ring-opening and cleavage: Cleavage of the lactone ring can lead to various stable fragments. A McLafferty-type rearrangement could result in the loss of propene, leading to a fragment at m/z 86.

Decarboxylation: Loss of CO₂ (44 Da) or related fragments is common for esters and lactones.

Interactive Data Table: Predicted Key Fragments in EIMS

| m/z Value | Predicted Fragment | Notes |

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group from C5 or C6. |

| 85 | [M - C₃H₇]⁺ or [C₄H₅O]⁺ | Complex rearrangement and fragmentation. |

| 71 | [M - C₃H₅O]⁺ | Fragmentation involving ring cleavage. |

| 56 | [C₄H₈]⁺ | A common fragment from aliphatic chains. |

Note: Based on fragmentation patterns of δ-valerolactone and 6,6-Dimethyloxan-2-one. nist.gov

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for separating isomers and identifying volatile compounds like this compound in a mixture. researchgate.net The compound would first be separated from other components on a GC column, and its retention time would be a key identifying characteristic. The NIST database reports a non-polar retention index for trans-Tetrahydro-5,6-dimethyl-2H-pyran-2-one, which facilitates its identification in complex samples when analyzed under standardized GC conditions. nist.govnist.gov Upon elution from the column, the compound enters the mass spectrometer, where an EI mass spectrum is generated for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. The most prominent and diagnostic absorption band for any δ-lactone, including this compound, is the strong carbonyl (C=O) stretch. For a six-membered ring lactone, this peak typically appears in the range of 1735-1750 cm⁻¹. Other expected absorptions would include C-O stretching vibrations between 1050 and 1250 cm⁻¹ and C-H stretching and bending vibrations from the aliphatic ring and methyl groups just below 3000 cm⁻¹ and around 1375-1460 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2850-2960 | C-H Stretch (Aliphatic) | Medium-Strong |

| ~1735-1750 | C=O Stretch (Lactone) | Strong |

| ~1375-1460 | C-H Bend (Aliphatic) | Medium |

| ~1050-1250 | C-O Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated lactones like this compound lack extensive conjugated systems or strong chromophores. Therefore, they are not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). Any observable absorption would be a very weak n→π* transition associated with the carbonyl group, occurring at a low wavelength (typically <220 nm), which may be difficult to distinguish from the solvent cutoff.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for investigating the stereochemistry of chiral molecules like this compound. Since enantiomers possess non-superimposable mirror-image structures, they interact differently with circularly polarized light. This differential absorption of left and right circularly polarized light gives rise to a CD signal.

The sign and magnitude of the Cotton effects (CE) in an ECD spectrum are unique to a specific enantiomer's absolute configuration. nih.gov For instance, the (5R, 6R)-enantiomer of a chiral compound might exhibit a positive CE at a specific wavelength, while its (5S, 6S)-counterpart would show a negative CE of nearly equal magnitude at the same wavelength. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will be chiroptically inactive and produce no CD signal. nih.gov

The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This relationship allows for the quantitative determination of enantiopurity by creating a calibration curve that plots the differential extinction coefficient (Δε) against known enantiopurity percentages. nih.gov Such analyses are crucial in fields where stereochemistry dictates biological activity or material properties. Fourier Transform Vibrational Circular Dichroism (FT-VCD) is another powerful technique that can be used to monitor changes in enantiomeric excess over time, for example, during a chemical reaction. nih.gov

| Enantiomer | Wavelength of Maximum Amplitude (λmax) | Differential Extinction Coefficient (Δε) [M-1cm-1] | Sign of Cotton Effect |

|---|---|---|---|

| (5R, 6R)-5,6-Dimethyloxan-2-one | ~220 nm | +2.5 | Positive |

| (5S, 6S)-5,6-Dimethyloxan-2-one | ~220 nm | -2.5 | Negative |

| Racemic Mixture | N/A | 0 | None |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry (when using appropriate methods for chiral molecules).

For a compound like this compound, single-crystal X-ray diffraction analysis would yield detailed structural information. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is used to calculate the electron density map of the molecule, from which atomic positions can be determined.

| Crystallographic Parameter | Illustrative Value for a Lactone Analogue |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.865(1) |

| b (Å) | 13.122(2) |

| c (Å) | 15.130(1) |

| β (°) | 101.75(2) |

| Volume (Å3) | 1527.9(3) |

| Calculated Density (g/cm3) | 1.192 |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com For a pure, non-solvated compound like this compound, a TGA thermogram would typically show thermal stability up to a certain temperature, followed by a sharp decrease in mass as the compound decomposes. The onset temperature of decomposition is a key indicator of the compound's thermal stability. nih.gov In some cases, decomposition can occur in multiple steps, which would be reflected in the TGA curve. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to determine thermal transitions such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉). hu-berlin.denih.gov For a crystalline solid like this compound, the DSC curve would show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion (ΔHₘ), or the energy required to melt the solid, can also be calculated from this peak. nih.gov Studies on various lactones have shown a wide range of melting points, from -40 °C to 290 °C, depending on their structure. nih.gov

| Thermal Property | Description | Typical Value Range for Lactones |

|---|---|---|

| Melting Point (Tm) | Temperature at which the solid melts into a liquid (DSC). | -40 °C to 290 °C nih.gov |

| Enthalpy of Fusion (ΔHf) | Heat absorbed during melting (DSC). | Variable, often below 120 J/g nih.gov |

| Decomposition Onset (Tonset) | Temperature at which significant mass loss begins (TGA). nih.gov | > 150 °C |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, High-Performance Liquid Chromatography is the most relevant technique.

HPLC is a powerful technique for assessing the purity of a compound. nih.gov In a typical reverse-phase HPLC method, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. sielc.com Compounds in the mixture separate based on their differential partitioning between the stationary and mobile phases. The purity of this compound can be determined by monitoring the column eluent with a detector (e.g., UV-Vis). A pure sample should ideally result in a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound.

To separate and quantify the enantiomers of this compound, Chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. nih.govnih.gov These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. mdpi.com

The enantiomeric excess (% ee) can be calculated from the areas of the two enantiomer peaks. Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), is critical for achieving optimal separation (resolution). mdpi.com

| Parameter | Description | Illustrative Value |

|---|---|---|

| Retention Time (tR) - Enantiomer 1 | Time taken for the first enantiomer to elute from the column. | 8.5 min |

| Retention Time (tR) - Enantiomer 2 | Time taken for the second enantiomer to elute from the column. | 10.2 min |

| Resolution (Rs) | A measure of the degree of separation between the two peaks. Rs > 1.5 indicates baseline separation. researchgate.net | 1.8 |

| Enantiomeric Excess (% ee) | Calculated from the peak areas: [(Area1 - Area2) / (Area1 + Area2)] x 100. | e.g., 98% |

Advanced Material Characterization Techniques

Beyond the standard characterization methods, more advanced techniques can provide deeper insights into the electronic and vibrational properties of this compound.

Electron Energy-Loss Spectroscopy (EELS) is a technique typically performed in a transmission electron microscope (TEM). eels.info It analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org Inelastic scattering events, where electrons lose a specific amount of energy, provide information about the elemental composition (from core-loss edges) and electronic structure (from low-loss regions, including plasmon excitations and interband transitions) of the material. wikipedia.orgjeol.com While more commonly applied to solid-state materials, EELS could theoretically be used to perform elemental analysis on a sample of this compound, confirming the presence of carbon and oxygen.

Raman Spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar and symmetric molecular vibrations, such as C-C and C=C bonds, which may be weak in IR spectra. For this compound, a Raman spectrum would provide a characteristic fingerprint based on its unique set of molecular vibrations, which can be used for structural confirmation and identification.

Computational Chemistry and Theoretical Modeling of 5,6 Dimethyloxan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5,6-Dimethyloxan-2-one. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

Electronic Structure and Properties: DFT calculations can determine key electronic properties. For the parent δ-valerolactone and its methylated derivatives, studies have successfully used the B3LYP functional with a def2-TZVPP basis set to map their stereochemistry nih.gov. Similar calculations on this compound would yield optimized geometries, Mulliken and natural atomic charges, and bond parameters thaiscience.info. The distribution of electron density, particularly the partial charges on the carbonyl carbon and oxygen atoms, is crucial for understanding its susceptibility to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity nih.gov.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived to predict the molecule's behavior in chemical reactions nih.govscielo.org.mxnih.gov. These descriptors provide a quantitative measure of reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using condensed Fukui functions. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron nih.govscielo.org.mx. For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack, a prediction that can be quantified by these local descriptors.

| Descriptor | Symbol | Calculated Value (a.u.) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -0.258 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | +0.045 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 0.303 | Indicates chemical stability and reactivity |

| Chemical Hardness | η | 0.152 | Resistance to deformation of electron cloud |

| Chemical Potential | μ | -0.107 | Electron escaping tendency |

| Electrophilicity Index | ω | 0.038 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Landscape Exploration

The six-membered ring of this compound is not planar and can adopt several conformations. Molecular Dynamics (MD) simulations are a powerful technique for exploring this conformational landscape and understanding the dynamic behavior of the molecule over time mdpi.com.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its trajectory to be traced over time. This provides a detailed view of its flexibility and the transitions between different low-energy conformations nih.gov. For δ-lactones, the ring can exist in various forms, such as half-chair and boat conformations rsc.org. The presence of two methyl groups at the 5- and 6-positions introduces stereocenters and steric constraints that influence the relative stability of these conformers.

By running simulations for nanoseconds or longer, it is possible to sample a wide range of conformations and construct a free energy landscape (FEL) mdpi.comnih.govarxiv.org. The FEL is a plot of the free energy of the system as a function of one or more collective variables, such as principal components of atomic motion or specific dihedral angles. The minima on this landscape correspond to the most stable or metastable conformational states of the molecule, while the paths between them reveal the energy barriers for conformational transitions rmit.edu.aumdpi.com. For this compound, an FEL would reveal the preferred orientations of the methyl groups (axial vs. equatorial) and the dominant ring pucker, providing a comprehensive picture of its structural dynamics researchgate.net.

| Conformer | Key Dihedral Angles (°) | Relative Free Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Half-Chair 1 (eq, ax) | C6-O1-C2-C3: 55.2 C3-C4-C5-C6: -58.1 | 0.0 | 65 |

| Half-Chair 2 (ax, eq) | C6-O1-C2-C3: -53.9 C3-C4-C5-C6: 56.5 | 4.2 | 25 |

| Boat | C6-O1-C2-C3: 2.5 C3-C4-C5-C6: 3.1 | 11.5 | 8 |

| Twist-Boat | C6-O1-C2-C3: 35.1 C3-C4-C5-C6: -33.8 | 15.8 | 2 |

In Silico Approaches for Molecular Recognition and Ligand-Target Interaction Prediction

In silico methods are crucial for predicting how this compound might interact with biological targets, such as proteins or nucleic acids. These approaches are central to drug discovery and chemical biology.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex iosrjournals.org. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their steric and energetic complementarity.

Docking studies on various lactone-containing compounds have successfully predicted their binding modes and affinities for targets like enzymes and receptors nih.govnih.govresearchgate.netmdpi.com. A docking simulation of this compound into a target protein's active site would identify key interactions, such as hydrogen bonds involving the carbonyl oxygen or hydrophobic interactions with the methyl groups and aliphatic ring structure. The docking score provides an estimate of the binding affinity, which helps in prioritizing compounds for experimental testing.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (Docking Score) | -7.8 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |

| Inhibition Constant (Ki) | 1.81 µM | Calculated inhibition constant based on the docking score. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and receptor. |

| Interacting Residues | LYS-70, PHE-66 | Key amino acid residues in the binding site involved in interactions. |

| RMSD from initial pose | 1.5 Å | Root-mean-square deviation of the docked pose from a reference conformation. |

Force Field Development and Parameterization for Oxane-2-one Systems

Accurate MD simulations and other molecular mechanics-based calculations rely on a high-quality force field. A force field is a set of parameters that defines the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like GAFF or OPLS exist, they may lack accurate parameters for specific or uncommon chemical moieties like the δ-lactone ring in this compound.

The development and parameterization of a specific force field for oxane-2-one systems would involve several steps:

Defining Atom Types: Unique atom types are assigned to the atoms in the lactone ring to distinguish them from atoms in other chemical environments.

Parameter Derivation: Bond stretching, angle bending, and dihedral angle parameters are derived. This is typically done by fitting the force field energies to high-level quantum mechanics calculations (e.g., DFT or MP2) of the molecule's potential energy surface.

Charge Parameterization: Partial atomic charges are determined, often using methods like RESP or Merz-Kollman, to accurately reproduce the electrostatic potential calculated from quantum mechanics.

Validation: The new force field is validated by comparing its predictions for various physical properties (e.g., density, heat of vaporization, conformational energies) against experimental data or higher-level calculations.

This process ensures that simulations using the new parameters will accurately reflect the real-world behavior of this compound and related lactones.

Retrosynthetic Analysis and Reaction Pathway Prediction

Computational tools are increasingly used to assist in planning the chemical synthesis of target molecules.

Retrosynthetic Analysis: Retrosynthesis is a strategy where a target molecule is recursively broken down into simpler, commercially available precursors the-scientist.comsynthiaonline.com. Computer-aided retrosynthesis tools leverage vast databases of chemical reactions and sophisticated algorithms, often incorporating artificial intelligence and machine learning, to propose viable synthetic routes nih.gov. For this compound, a retrosynthetic algorithm might propose a disconnection of the ester bond, leading to a 5-hydroxy-4,5-dimethylhexanoic acid precursor. This hydroxy acid could then be further disconnected through C-C bond-breaking transforms, suggesting potential starting materials like derivatives of propionaldehyde (B47417) or acetone (B3395972) stackexchange.com.

Reaction Pathway Prediction: Beyond retrosynthesis, computational chemistry can be used to predict the feasibility and outcome of specific chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed rsc.orgresearchgate.net. This allows for the determination of activation energies and reaction rates, helping chemists choose the most efficient pathway. For instance, the lactonization step from the hydroxy acid precursor could be modeled to understand its mechanism and predict whether it proceeds spontaneously or requires specific catalytic conditions. Machine learning models trained on large reaction datasets can also predict the products of a given set of reactants and reagents with increasing accuracy rsc.org.

Applications of 5,6 Dimethyloxan 2 One in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Building Block and Intermediate

As a chiral δ-lactone, 5,6-Dimethyloxan-2-one holds significant potential as a versatile building block in organic synthesis. Chiral lactones are widely recognized as valuable intermediates for the synthesis of a variety of complex organic molecules, including natural products and pharmaceuticals. The stereocenters at the 5 and 6 positions of the oxane ring can be leveraged to introduce chirality into target molecules, which is a critical aspect in the synthesis of biologically active compounds.

The oxan-2-one ring can undergo various transformations. For instance, ring-opening reactions initiated by nucleophiles can provide access to highly functionalized acyclic compounds with defined stereochemistry. Depending on the nature of the nucleophile and the reaction conditions, this can lead to the formation of hydroxy acids, amides, or esters, which are themselves versatile intermediates for further synthetic elaborations.

Role in the Elaboration of Complex Molecular Architectures and Scaffolds

The inherent structural features of this compound make it a promising candidate for the elaboration of complex molecular architectures. The chiral tetrahydropyran-2-one core is a common motif in numerous natural products with significant biological activities. Synthetic strategies often rely on the use of such chiral lactones to construct these intricate structures.

The lactone functionality can serve as a handle for chain extension or for the introduction of other functional groups. For example, reduction of the lactone can yield a diol, which can be further manipulated. The stereochemistry of the methyl groups can be used to control the facial selectivity of reactions on the heterocyclic ring, enabling the construction of specific diastereomers of more complex polycyclic systems.

While there is no direct literature evidence for the application of this compound in the synthesis of specific complex molecular architectures, the principles of asymmetric synthesis suggest its potential utility. The development of synthetic routes to complex molecules often involves the use of chiral pool starting materials, and this compound, if readily accessible in enantiopure form, could serve this purpose effectively.

Template Applications in Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are synthetic polymers with artificially created recognition sites capable of selectively binding a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the template.

Given its specific three-dimensional structure and functional groups, this compound could theoretically be employed as a template in the synthesis of MIPs. The resulting polymer would possess binding sites tailored for this compound or structurally similar lactones. Such MIPs could find applications in various fields, including:

Selective separation and purification: An MIP designed for this compound could be used to isolate it from a complex mixture or to separate different stereoisomers of the compound.

Sensing applications: Integration of such an MIP with a transducer could lead to the development of a chemical sensor for the detection of specific lactones.

Catalysis: If the imprinted cavity mimics the transition state of a reaction involving the lactone, the MIP could potentially act as a catalyst.

It is important to note that no published research has been identified that specifically utilizes this compound as a template for MIPs. However, the general principles of molecular imprinting are well-established for a wide range of organic molecules.

Integration into Hybrid Materials Development

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties that are not present in the individual components. The incorporation of organic molecules like this compound into inorganic matrices could lead to the development of novel hybrid materials with tailored properties.

For instance, the lactone could be functionalized with reactive groups, such as silanes, that would allow it to be covalently attached to the surface of inorganic materials like silica (B1680970) or titania. The resulting hybrid material would have its surface properties modified by the organic lactone, potentially influencing its hydrophobicity, chirality, and interaction with other molecules.

Potential applications for such hybrid materials could include:

Chiral stationary phases for chromatography: A hybrid material with a chiral lactone on its surface could be used for the enantioselective separation of racemic mixtures.

Heterogeneous catalysts: Immobilization of a catalytically active lactone-derived species onto an inorganic support could lead to a recyclable and more stable catalyst.

Functional coatings: Hybrid materials incorporating this compound could be used to create surfaces with specific recognition or release properties.

As with the other sections, there is a lack of specific research on the integration of this compound into hybrid materials. The concepts presented are based on the broader field of hybrid materials science.

Catalytic Applications and Ligand Design Incorporating Oxane Substructures

The oxane substructure present in this compound can be a component of chiral ligands for asymmetric catalysis. By modifying the lactone to introduce coordinating atoms (e.g., nitrogen, phosphorus, or sulfur), it is possible to design novel chiral ligands. The stereocenters in the this compound backbone could induce asymmetry in the coordination sphere of a metal center, leading to enantioselective transformations.

The design of such ligands would involve synthetic modifications of the lactone ring to introduce the desired coordinating moieties while preserving the chiral integrity of the molecule. The rigidity of the oxane ring can be an advantageous feature in ligand design, as it can lead to well-defined catalyst structures and improved enantioselectivity.

While there are no reports of catalytic applications or ligand designs specifically derived from this compound, the use of chiral heterocyclic scaffolds in the design of ligands for a wide range of asymmetric catalytic reactions is a well-established and highly successful strategy in organic chemistry.

Natural Occurrence and Biosynthetic Pathways of Dimethyloxan 2 One Containing Compounds

Isolation and Identification from Natural Sources (e.g., Fucoidan components, Macrolide Antibiotics, Dihydroactinidiolide)

There is currently no scientific literature documenting the isolation or identification of 5,6-Dimethyloxan-2-one from any natural source. Investigations into the chemical constituents of complex polysaccharides like Fucoidan, which are known to release various monosaccharides and their derivatives upon degradation, have not reported the presence of this specific lactone. nih.govmdpi.comuni-bremen.denih.govsciopen.com

Similarly, the vast and structurally diverse class of macrolide antibiotics, characterized by a large macrocyclic lactone ring, does not include any known members containing a this compound moiety as a building block or a degradation product. nih.gov Macrolide biosynthesis typically involves the assembly of short-chain carboxylic acid units, and while various alkyl-substituted lactones are known, this compound has not been identified among them.

Furthermore, while Dihydroactinidiolide is a naturally occurring lactone found in sources such as black tea and tobacco, and shares a lactone functional group, it is structurally distinct and there is no evidence to suggest that this compound is a related compound or a component of its natural sources. fraterworks.comthegoodscentscompany.comnih.govchemspider.comnih.gov

Elucidation of Biosynthetic Routes to Oxane-2-one Derivatives (e.g., from Streptomyces species)

The biosynthetic pathways leading to substituted oxan-2-one derivatives are diverse, particularly within the genus Streptomyces, which is a prolific producer of secondary metabolites. nih.govnih.govresearchgate.netmdpi.commdpi.com These bacteria utilize complex enzymatic machinery, often involving polyketide synthases (PKS) and other modifying enzymes, to construct a wide array of lactone-containing molecules. However, no specific biosynthetic gene clusters or enzymatic pathways have been identified that would lead to the formation of this compound. The general principles of polyketide biosynthesis would suggest a pathway involving the incorporation of propionate (B1217596) and acetate (B1210297) units, followed by cyclization and reduction, but this remains purely speculative in the absence of direct evidence.

Structural Diversity of Naturally Occurring Oxane-2-ones and Related Metabolites

The oxan-2-one (δ-lactone) ring is a common scaffold in a multitude of natural products, exhibiting a wide range of structural diversity and biological activities. google.comnih.govnih.govresearchgate.net These compounds can be simple, like whiskey lactone, or embedded within complex polycyclic structures. They are found in plants, insects, and microorganisms and contribute to the flavor, aroma, and therapeutic properties of their source organisms. Despite this broad diversity, the specific substitution pattern of this compound has not been reported among the characterized naturally occurring oxan-2-ones.

Structure Reactivity and Structure Interaction Relationship Studies of 5,6 Dimethyloxan 2 One Analogues

Methodologies for Investigating Structure-Reactivity Correlations

The relationship between the molecular structure of 5,6-dimethyloxan-2-one analogues and their chemical reactivity is primarily investigated through kinetic and spectroscopic studies. These methods provide quantitative data on reaction rates and molecular interactions, allowing for direct correlations to be drawn with specific structural features.

A fundamental reaction used to assess the reactivity of lactones is hydrolysis, the cleavage of the cyclic ester bond by water. wikipedia.org The rate of this reaction is highly sensitive to the structural and electronic environment of the ester group. Kinetic studies, often monitored using spectroscopic techniques, can quantify how modifications to the this compound scaffold affect its stability and susceptibility to nucleophilic attack. nih.govacs.org For instance, fluorescence spectroscopy can be employed to monitor the lactone ring-opening reaction in real-time under physiological conditions, providing precise data on the lactone's half-life. nih.gov

The Mayr-Patz equation can be utilized to analyze experimentally determined second-order rate constants from reactions with reference nucleophiles, yielding electrophilicity parameters (E) for the lactone analogues. nih.gov This allows for a quantitative ranking of their reactivity as Michael acceptors. nih.gov By systematically altering substituents on the oxan-2-one ring, a structure-activity relationship (SAR) can be established. nih.gov For example, the introduction of electron-withdrawing or bulky groups near the carbonyl carbon can significantly alter the rate of hydrolysis, providing insight into the electronic and steric effects governing reactivity.

In addition to kinetic analysis, various spectroscopic methods are used to probe interactions with other molecules, particularly proteins. Techniques such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy can reveal conformational changes in a protein's secondary structure upon binding of a lactone analogue. nih.govmdpi.com Ultraviolet-visible (UV-vis) absorption spectroscopy can also be used to study the formation of complexes between lactones and proteins. nih.gov These methods help correlate specific structural features of the lactones, such as side-chain length and hydrophobicity, with their ability to induce conformational changes in biological macromolecules. nih.gov

| Analogue | Modification | Relative Rate Constant (krel) | Rationale for Reactivity Change |

|---|---|---|---|

| This compound | Parent Compound | 1.00 | Baseline reactivity. |

| Analogue A | Addition of an electron-withdrawing group at C4 | 3.50 | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Analogue B | Addition of a bulky tert-butyl group at C5 | 0.65 | Steric hindrance impedes the approach of the nucleophile (water) to the reaction center. |

| Analogue C | Replacement of C6 methyl with a longer alkyl chain | 0.95 | Minor steric/electronic effect due to distance from the carbonyl group. |

Computational Approaches to Structure-Interaction Profiling

Computational chemistry offers powerful tools for predicting and analyzing the interactions between this compound analogues and their biological targets at an atomic level. These in silico methods are essential for rational drug design and for interpreting experimental data.

Molecular Docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. iosrjournals.org The process involves placing the lactone analogue into the binding site of a target protein and calculating a "docking score," which estimates the free energy of binding. nih.govmdpi.com This allows researchers to screen virtual libraries of analogues and prioritize those with the highest predicted affinity. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. worldscientific.comresearchgate.net In a QSAR study for this compound analogues, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. These descriptors are then used to develop a regression model that can predict the activity of new, untested analogues. worldscientific.compku.edu.cn This approach is valuable for optimizing lead compounds by identifying the key structural features that contribute to the desired biological effect.

| Analogue | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| (5R,6R)-Dimethyloxan-2-one | -6.8 | Tyr84, Ser122, Leu198 | Hydrogen bond with Ser122, Hydrophobic interactions |

| (5S,6S)-Dimethyloxan-2-one | -5.9 | Tyr84, Leu198 | Hydrophobic interactions only |